2,4-Diphenylindeno[2,1-b]pyran
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Overview
Description
2,4-Diphenylindeno[2,1-b]pyran is a heterocyclic compound that features a pyran ring fused with an indene structure and substituted with phenyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. For instance, using nanocatalysis, transition metal catalysis, acid-base catalysis, or organocatalysis can yield the desired compound efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions in environmentally friendly solvents. The use of recyclable catalysts and green chemistry protocols is emphasized to ensure high yields, cost-effectiveness, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenylindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce dihydro compounds .
Scientific Research Applications
2,4-Diphenylindeno[2,1-b]pyran has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and dyes.
Biology: The compound’s derivatives exhibit biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of materials with specific optical and electronic properties
Mechanism of Action
The mechanism by which 2,4-Diphenylindeno[2,1-b]pyran exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways, leading to its observed biological activities. Specific pathways and targets depend on the derivative and the context of its application .
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-b]pyrylium: Similar in structure but with a pyrylium ring.
2,4-Diphenylindeno[2,1-b]chromene: Contains a chromene ring instead of a pyran ring.
Dihydropyrano[4,3-b]pyran: Another pyran derivative with different substitution patterns .
Uniqueness
2,4-Diphenylindeno[2,1-b]pyran is unique due to its specific substitution pattern and the combination of the indene and pyran rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
62096-44-0 |
---|---|
Molecular Formula |
C24H16O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,4-diphenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C24H16O/c1-3-9-17(10-4-1)21-16-22(18-11-5-2-6-12-18)25-23-15-19-13-7-8-14-20(19)24(21)23/h1-16H |
InChI Key |
IQERTHVIJUTUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C=C3O2)C5=CC=CC=C5 |
Origin of Product |
United States |
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